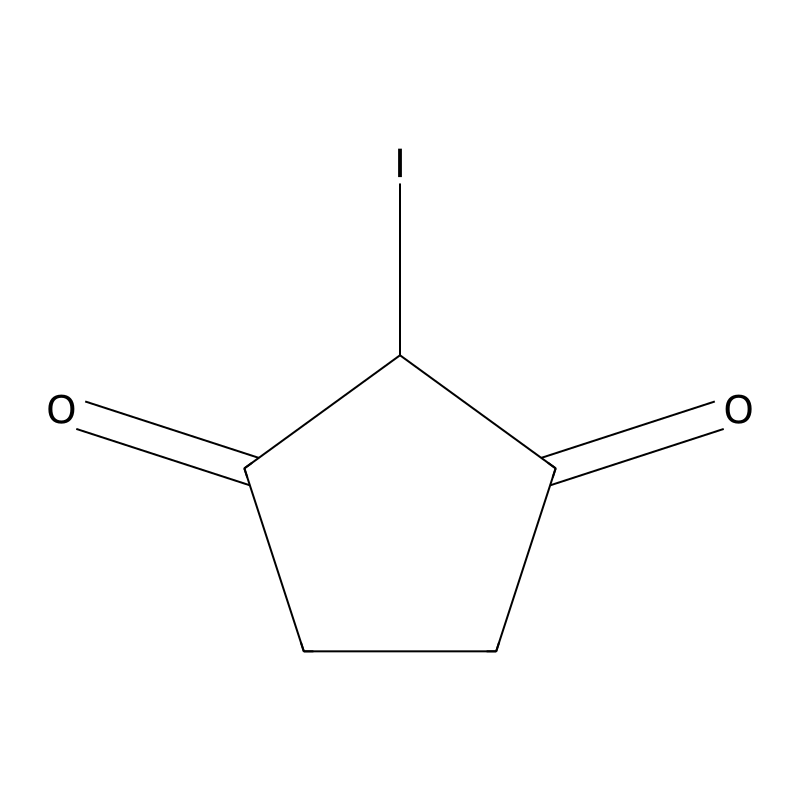

2-Iodocyclopentane-1,3-dione

Content Navigation

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

2-Iodocyclopentane-1,3-dione is an organic compound characterized by the molecular formula and a molecular weight of 224.00 g/mol. It features a cyclopentane ring with two carbonyl groups at the 1 and 3 positions and an iodine atom at the 2 position. This compound is notable for its potential applications in organic synthesis and medicinal chemistry due to the presence of both the dione functional group and the halogen substituent, which can enhance reactivity and biological activity.

- Iodination Reactions: The compound can undergo further iodination under specific conditions, potentially leading to more complex derivatives.

- Enolate Formation: The presence of the carbonyl groups allows for the formation of enolates, which can be used in nucleophilic substitution reactions.

- Condensation Reactions: It can react with other electrophiles, including aldehydes and ketones, to form larger molecules through condensation reactions.

These reactions are facilitated by the electrophilic nature of the carbonyl groups and the iodine atom, which can serve as a leaving group or enhance nucleophilicity.

2-Iodocyclopentane-1,3-dione has shown promising biological activities. Compounds with similar structural features have been investigated for their potential as herbicides and pharmaceuticals. The presence of the dione functionality is crucial for biological activity, particularly in inhibiting specific enzymes or pathways in biological systems. For instance, derivatives of cyclopentane-1,3-dione have been evaluated for their inhibitory effects on herbicide target sites like hydroxyphenylpyruvate dioxygenase (HPPD) .

The synthesis of 2-iodocyclopentane-1,3-dione typically involves:

- Iodination of Cyclopentane-1,3-dione: This method requires reacting cyclopentane-1,3-dione with iodine in the presence of an oxidizing agent such as potassium iodate (KIO₃). The reaction is conducted in an aqueous medium and is followed by crystallization to isolate the product .

- Optimization Techniques: For industrial applications, methods are scaled up from laboratory conditions to improve yield and purity while ensuring efficient purification techniques are employed .

2-Iodocyclopentane-1,3-dione has several applications:

- Organic Synthesis: It serves as a versatile intermediate in organic synthesis for creating more complex molecules.

- Pharmaceutical Development: Its derivatives may act as potential drug candidates due to their biological activity against specific targets.

- Agricultural Chemicals: Similar compounds have been utilized in developing herbicides that inhibit plant growth by targeting specific metabolic pathways .

Interaction studies involving 2-iodocyclopentane-1,3-dione focus on its binding affinities with various biological targets. These studies often employ techniques such as:

- Molecular Docking: To predict how well the compound binds to specific enzymes or receptors.

- In Vitro Assays: To evaluate its biological efficacy against target organisms or pathways.

Research indicates that compounds with similar structures can exhibit significant interactions with HPPD, suggesting that 2-iodocyclopentane-1,3-dione may also possess similar properties .

Several compounds share structural similarities with 2-iodocyclopentane-1,3-dione. Here is a comparison highlighting its uniqueness:

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| Cyclopentane-1,3-dione | Dione | Lacks halogen; serves as a base structure |

| Dimedone (5,5-Dimethyl-1,3-cyclohexanedione) | Dione | More sterically hindered; used as a reagent |

| 4-Cyclopentene-1,3-dione | Diene-Dione | Contains a double bond; different reactivity |

| 2-Acyl-cyclohexane-1,3-diones | Acylated Diones | Exhibits different biological activities |

2-Iodocyclopentane-1,3-dione's unique combination of iodine substitution and dione functionality distinguishes it from these similar compounds. Its halogen substituent enhances its electrophilicity and potential reactivity in various chemical processes.